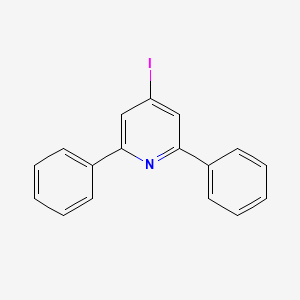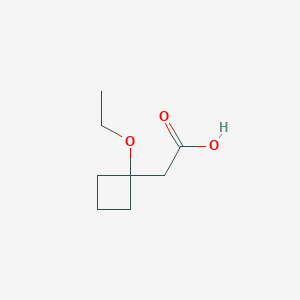
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphenylmethanamine is a compound that combines a furanone structure with a diphenylmethanamine moiety. The furanone part of the molecule is similar to ascorbic acid (vitamin C), which is known for its antioxidant properties . The diphenylmethanamine part is related to diphenhydramine, an antihistamine used in allergy medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one can be achieved through the oxidation of ascorbic acid. This involves the use of oxidizing agents such as hydrogen peroxide under controlled conditions . The diphenylmethanamine component can be synthesized through the reaction of benzophenone with ammonia, followed by reduction .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale oxidation reactions for the furanone part and catalytic hydrogenation for the diphenylmethanamine part. The processes would need to be optimized for yield and purity, with careful control of reaction conditions to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furanone part can undergo oxidation to form dehydroascorbic acid.
Reduction: The diphenylmethanamine part can be reduced to form secondary amines.
Substitution: Both parts of the molecule can undergo substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Dehydroascorbic acid, diketogulonic acid.
Reduction Products: Secondary amines, alcohols.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through its antioxidant properties, primarily by donating electrons to neutralize free radicals. The furanone part interacts with reactive oxygen species, while the diphenylmethanamine part can interact with histamine receptors . This dual action makes it a versatile compound in both biological and chemical contexts.
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid (Vitamin C): Similar antioxidant properties but lacks the diphenylmethanamine moiety.
Diphenhydramine: Similar antihistamine properties but lacks the furanone structure.
Uniqueness
The combination of antioxidant and antihistamine properties in a single molecule makes 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphenylmethanamine unique. This dual functionality can be advantageous in treating conditions that involve both oxidative stress and allergic reactions .
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphenylmethanamine |
InChI |
InChI=1S/C13H13N.C6H8O6/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-10,13H,14H2;2,5,7-10H,1H2 |
InChI Key |
OQBUFFPULVSAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)
![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B12274337.png)


![Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B12274356.png)
![6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12274359.png)
![1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)


![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)
![4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12274389.png)


